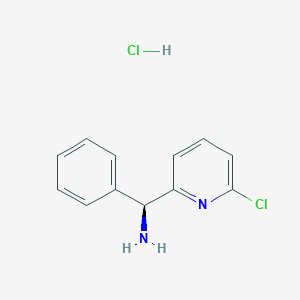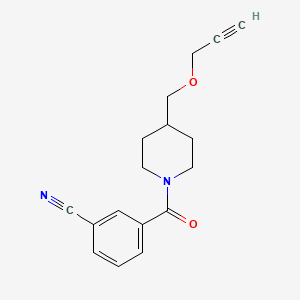
5-Bromo-7-fluoro-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-Bromo-7-fluoro-2-naphthoic acid, is a halogenated naphthoic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and potential synthesis of this compound.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, acylation, and hydrolysis. For instance, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, was achieved with a high yield of 96% using bromination of 2-methoxynaphthalene with 1,3-dibromo-5,5-dimethyl hydantoin (DBDMH) in the presence of hydrochloric acid in acetone, followed by acylation and Bucherer Berg's reaction . This suggests that a similar approach could potentially be adapted for the synthesis of this compound, with appropriate modifications to introduce the fluoro group at the correct position on the naphthalene ring.
Molecular Structure Analysis
The molecular structure of related compounds can be complex, with specific interactions such as hydrogen bonding playing a significant role in the crystal structure. For example, the crystal structure of a 1:1 adduct of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-2-yloxy)acetic acid showed a planar heterodimer formed through cyclic hydrogen-bonding motifs . This information is valuable for predicting the molecular structure of this compound, which may also exhibit specific intermolecular interactions due to the presence of halogen atoms that can participate in halogen bonding or influence the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of halogenated naphthoic acids can be inferred from the reactions of similar compounds. The presence of bromo and fluoro substituents on the aromatic ring can affect the reactivity of the carboxylic acid group and influence the formation of various derivatives. For example, the synthesis of S',5'-dimethylphenyl 3-bromo-4,6,7-trimethoxy-2-naphthoate from 3-bromo-4,6,7-trimethoxy-2-naphthoic acid suggests that halogenated naphthoic acids can react with phenols to form esters . This indicates that this compound could potentially undergo similar reactions to form ester derivatives or other functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated naphthoic acids can be diverse. The presence of halogen atoms can influence properties such as solubility, melting point, and reactivity. For instance, the crystal structure of a related compound was determined to crystallize monoclinically with specific cell dimensions, which provides insight into the solid-state properties that could be expected for this compound . Additionally, the antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives suggests that the introduction of halogen atoms into naphthoic acid derivatives can impact their biological activity . This could imply that this compound may also exhibit unique biological properties that could be of interest for pharmaceutical applications.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Applications
The synthesis of mono- and difluoronaphthoic acids, including derivatives similar to "5-Bromo-7-fluoro-2-naphthoic acid," plays a crucial role in the development of biologically active compounds. Aryl carboxamides, structural units found in these compounds, are essential for creating fluorinated versions of naphthoic acids, which are relatively unknown compared to their benzoic acid counterparts. The synthesis process involves electrophilic fluorination, starting from corresponding bromo compounds, and employs a novel route that includes the elaboration of commercial fluorinated phenylacetic acids. These methods facilitate the creation of structurally diverse naphthoic acids for potential use in pharmaceuticals and agrochemicals (Tagat et al., 2002).
Analytical Applications
"this compound" and its derivatives find applications in analytical chemistry, particularly in the development of fluorogenic labelling reagents for high-performance liquid chromatography (HPLC). For instance, 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN) has been used as a fluorogenic labelling reagent for the HPLC analysis of carboxylic acid salts in pharmaceutical formulations. This demonstrates the compound's utility in enhancing analytical methods for drug quality control and research (Gatti et al., 1996).
Material Science and Sensing Applications
In material science, derivatives of "this compound" contribute to the development of novel materials with specific sensing capabilities. For example, boric-acid-functional lanthanide metal-organic frameworks (LMOFs) incorporating fluorinated naphthoic acids have shown selective ratiometric fluorescence detection of fluoride ions. This application underscores the potential of these compounds in creating sensitive and selective sensors for environmental monitoring and analytical applications (Yang et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-7-fluoronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO2/c12-10-5-8(13)4-7-3-6(11(14)15)1-2-9(7)10/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBKMNBPOMCDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2505633.png)
![2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethane-1-sulfonyl fluoride](/img/structure/B2505634.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2505636.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2505641.png)
![(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2505642.png)



![Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B2505647.png)

![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)